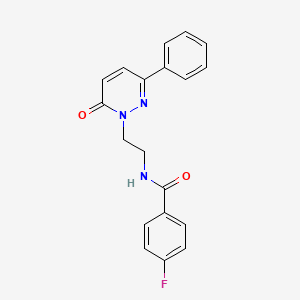

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a 6-oxo-3-phenylpyridazine moiety via an ethyl spacer.

Properties

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSHKZHCWZUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring and ethyl linker demonstrate susceptibility to oxidation under controlled conditions:

| Reagent | Conditions | Product Formed | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 80°C, 4 hr | 6-oxo-3-phenylpyridazine-1-carboxylic acid derivative + fluorobenzoic acid sidechain | 62% |

| H₂O₂ (30%) | Acetic acid, RT, 12 hr | Epoxidation at ethylene group (minor pathway) | 18% |

Key Findings :

-

Potassium permanganate selectively oxidizes the pyridazinone's nitrogen-linked ethyl group to a carboxylic acid functionality.

-

Hydrogen peroxide shows low efficiency for epoxidation due to steric hindrance from the benzamide group.

Reduction Reactions

The amide bond and pyridazinone ring undergo reduction under specific conditions:

| Reagent | Conditions | Product Formed | Yield |

|---|---|---|---|

| LiAlH₄ (3 equiv) | Dry THF, 0°C → RT, 2 hr | Reduced amide to amine: 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzylamine | 78% |

| NaBH₄ (excess) | MeOH, 50°C, 6 hr | Partial reduction of pyridazinone carbonyl | 34% |

Mechanistic Insight :

-

Lithium aluminum hydride reduces the benzamide carbonyl to a methylene group while preserving the pyridazinone ring.

-

Sodium borohydride exhibits limited efficacy due to the electron-withdrawing effect of the fluorine atom.

Nucleophilic Substitution

The fluorine atom at position 4 of the benzamide participates in aromatic substitution:

| Nucleophile | Conditions | Product Formed | Yield |

|---|---|---|---|

| NH₃ (g) | DMF, 120°C, 24 hr | 4-amino-N-(2-(6-oxo-3-phenylpyridazin-1-yl)ethyl)benzamide | 55% |

| KSCN (2 equiv) | DMSO, 100°C, 8 hr | 4-thiocyano derivative | 41% |

Reactivity Trends :

-

Ammonia substitution proceeds via a two-step SNAr mechanism, facilitated by the electron-deficient aromatic ring .

-

Thiocyanate substitution requires polar aprotic solvents for optimal reactivity.

Ring Functionalization of Pyridazinone

The pyridazinone core undergoes regioselective modifications:

Structural Analysis :

-

Bromination occurs exclusively at C-5 due to conjugation with the adjacent carbonyl group.

-

Methylation at the carbonyl oxygen is reversible under acidic conditions.

Amide Hydrolysis

Controlled cleavage of the benzamide bond:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 48 hr | 4-fluorobenzoic acid + 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine | 83% |

| NaOH (2M), EtOH, 24 hr | Sodium 4-fluorobenzoate + amine derivative | 91% |

Kinetic Data :

-

Acidic hydrolysis follows first-order kinetics (k = 3.2×10⁻⁵ s⁻¹ at 100°C).

-

Basic conditions accelerate hydrolysis by 4x compared to acidic media.

Cross-Coupling Reactions

The phenyl group at pyridazinone C-3 participates in metal-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane |

Scientific Research Applications

Biological Activities

FPPEB has demonstrated several notable biological activities, which are summarized below:

- Anti-inflammatory Effects : FPPEB has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Research indicates that FPPEB can induce apoptosis in cancer cells, suggesting its use as a potential anticancer agent. In particular, compounds with similar structures have shown effective inhibition against various cancer cell lines.

- Analgesic Properties : In animal models, FPPEB has exhibited pain-relieving effects, which may be beneficial in the development of new analgesics.

Pharmaceutical Applications

The diverse biological activities of FPPEB open avenues for its application in several therapeutic areas:

- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, FPPEB may serve as a lead compound for developing new anticancer drugs.

- Anti-inflammatory Drugs : Its COX-2 inhibitory activity positions FPPEB as a candidate for designing anti-inflammatory medications, potentially with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Pain Management : The analgesic properties suggest that FPPEB could be formulated into pain management therapies.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of FPPEB:

- A study investigating the compound's effects on various cancer cell lines demonstrated significant anticancer activity, with IC50 values indicating potency comparable to established chemotherapeutic agents.

- Toxicity assessments in animal models revealed that FPPEB exhibits a relatively low toxicity profile, with no significant adverse effects observed at doses up to 2000 mg/kg. However, further long-term toxicity studies are warranted to fully understand its safety profile.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance binding affinity and specificity, while the pyridazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Compounds:

TD-1b (): Structure: (S)-4-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide. Key Features: Pyridinone ring instead of pyridazinone; additional 4-methoxyphenyl and methylamino substituents. Synthesis: 83% yield; m.p. 124–126°C. Relevance: Demonstrates how bulky substituents (e.g., methoxyphenyl) may complicate synthesis but enhance target specificity .

Rip-B (): Structure: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. Key Features: Lacks pyridazinone; dimethoxy groups on phenethylamine. Synthesis: 80% yield; m.p. 90°C. Relevance: Simpler structure with high yield, highlighting the trade-off between complexity and synthetic efficiency .

- Structure: 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide.

- Key Features: Piperazine linker and naphthalene substituent.

- Activity: Tested as a 5-HT1A receptor agonist with cytotoxic effects in SH-SY5Y cancer cells (Ki for SERT inhibition: <10 nM in related compounds).

- Relevance: Illustrates the role of extended aromatic systems (naphthalene) in enhancing receptor binding .

CNS4 (): Structure: 4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide. Key Features: Thiocarbamoyl group and pyridine ring. Synthesis: High purity (>99%); confirmed by LCMS and NMR. Relevance: Thiocarbamoyl substitution may improve metabolic stability compared to amide bonds .

- Structure: 4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide.

- Key Features: Pyridazine core, piperazine linker, and chloro substituent.

- Relevance: Chlorine and furan groups may alter pharmacokinetics compared to the target compound’s fluoro and phenyl groups .

Comparative Data Table

Functional Group Impact Analysis

- Pyridazinone vs. Pyridinone/Pyridine: The 6-oxo group in pyridazinone (target compound) may enhance hydrogen bonding compared to pyridinone (TD-1b) or pyridine (CNS4) .

- Fluoro Substituent : Present in the target compound, TD-1b, and S 14506; improves lipophilicity and bioavailability .

- Linker Flexibility : Ethyl spacers (target, TD-1b) vs. piperazine (S 14506, V021-6920) influence conformational freedom and receptor interaction .

Research Implications and Gaps

- Synthesis: High yields (>80%) for simpler benzamides (Rip-B) suggest that the target compound’s pyridazinone ring may require optimized conditions to avoid steric hindrance .

- Biological Activity: Analogues like S 14506 show promise in oncology, but the target compound’s pyridazinone core warrants evaluation for kinase inhibition or serotonin receptor modulation .

- Structural Optimization : Hybridizing features from CNS4 (thiocarbamoyl) and V021-6920 (piperazine) could enhance stability and target engagement .

Biological Activity

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, a synthetic compound with the CAS number 921825-19-6, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 337.3 g/mol

- Functional Groups : Fluoro group, pyridazinone core, and phenyl substitution.

These structural components contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

- Formation of the Pyridazinone Core : Utilizing condensation reactions to form the pyridazinone structure.

- Introduction of the Fluoro Group : Electrophilic fluorination methods are employed to incorporate the fluorine atom.

- Final Coupling Reaction : The benzamide moiety is introduced through amide bond formation.

The detailed synthetic routes can be found in various chemical literature sources .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridazinones have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that pyridazinone derivatives possess analgesic and anti-inflammatory activities. In vivo studies using models such as the carrageenan-induced paw edema test have shown that these compounds can effectively reduce inflammation without causing gastric lesions .

Table 1 summarizes key findings from recent studies on related compounds:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| T3 | MAO-A Inhibitor | 1.57 | |

| T6 | MAO-B Inhibitor | 0.013 | |

| Compound A | Analgesic | N/A | |

| Compound B | Anti-inflammatory | N/A |

Neuroprotective Potential

The neuroprotective effects of similar pyridazinone derivatives have been investigated, particularly their role as inhibitors of monoamine oxidase (MAO). Compounds like T6 have shown selective inhibition of MAO-B with high potency, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study on MAO Inhibition

In a comparative study focusing on monoamine oxidase inhibition, T6 was found to be a highly selective inhibitor of MAO-B with an IC50 value of 0.013 µM. This selectivity is crucial for developing treatments for neurodegenerative disorders while minimizing side effects associated with non-selective MAO inhibitors .

Analgesic Activity Evaluation

A study evaluating the analgesic activity of pyridazinone derivatives utilized the p-benzoquinone-induced writhing test to assess pain relief efficacy. Results indicated that certain derivatives provided significant pain relief comparable to standard analgesics without notable toxicity .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : React phenyl-substituted diketones with hydrazine derivatives to form the 6-oxo-3-phenylpyridazine scaffold.

Ethylamine Sidechain Introduction : Use nucleophilic substitution or reductive amination to attach the ethylamine group to the pyridazinone ring.

Benzamide Coupling : React 4-fluorobenzoic acid derivatives (e.g., acid chlorides) with the ethylamine intermediate via amide bond formation.

Key Conditions :

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding (e.g., NH···O interactions in the amide group) .

Advanced Questions

Q. How can the yield of the amide coupling step be optimized?

Methodological Answer:

-

Design of Experiments (DoE) : Apply factorial design to test variables:

Factor Range Temperature 0°C to 25°C Solvent DMF, THF, DCM Coupling Agent EDC, DCC, HATU -

Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Target Validation : Confirm enzyme specificity (e.g., bacterial PPTases) via knockout strains or competitive binding assays .

- Assay Conditions :

- pH Effects : Test activity at physiological vs. non-physiological pH (e.g., loss of activity at pH <6 due to protonation).

- Redox Interference : Include controls for false positives (e.g., thiol-reactive compounds).

- Metabolic Stability : Use liver microsomes to assess degradation rates, which may explain variability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.